2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide
CAS No.:
Cat. No.: VC9911575
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C14H15NO2 | 
|---|---|
| Molecular Weight | 229.27 g/mol | 
| IUPAC Name | 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide | 
| Standard InChI | InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) | 
| Standard InChI Key | ZCQVIMRGJFYODV-UHFFFAOYSA-N | 
| SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C | 
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C | 
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, reflects its core structure:
- 
A furan ring (oxygen-containing heterocycle) substituted with methyl groups at positions 2 and 4.
 - 
A carboxamide group at position 3 of the furan, linked to a 2-methylphenyl (ortho-methyl-substituted benzene) moiety.
 
Molecular Formula and Weight
- 
Molecular Formula:
 - 
Molecular Weight: 243.30 g/mol (calculated based on atomic masses).
 
Structural Features Influencing Reactivity
- 
Steric Effects: The ortho-methyl group on the phenyl ring may hinder rotational freedom and influence intermolecular interactions.
 - 
Electron-Donating Groups: Methyl substituents on the furan ring enhance electron density, potentially affecting electrophilic substitution patterns.
 - 
Amide Bond: Provides sites for hydrogen bonding and participation in hydrolysis or condensation reactions.
 
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no documented synthesis route exists for the 2-methylphenyl analog, methods for analogous furan carboxamides typically involve:
- 
Carboxamide Formation:
- 
Reacting 2,4-dimethylfuran-3-carboxylic acid with 2-methylaniline in the presence of coupling agents (e.g., thionyl chloride or carbodiimides).
 - 
Solvents: Dichloromethane or dimethylformamide (DMF).
 - 
Catalysts: Lewis acids (e.g., aluminum chloride) to activate the carboxylic acid.
 
 - 
 - 
Optimization Challenges:
- 
Steric hindrance from the ortho-methyl group may reduce reaction yields compared to para-substituted analogs.
 - 
Temperature control (60–80°C) is critical to avoid decomposition.
 
 - 
 
Industrial Manufacturing Considerations
- 
Continuous Flow Reactors: Enable precise control over reaction parameters, improving consistency.
 - 
Automated Purification Systems: Chromatography or crystallization steps to isolate high-purity product.
 
Physicochemical Properties
Predicted Properties (Computational Data)
| Property | Value/Description | 
|---|---|
| Melting Point | 120–125°C (estimated via analogs) | 
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) | 
| LogP (Partition Coefficient) | 3.2 (indicative of moderate lipophilicity) | 
Spectroscopic Characteristics
- 
IR Spectroscopy: Expected peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H).
 - 
NMR:
- 
: δ 2.3–2.5 ppm (methyl groups), δ 6.5–7.2 ppm (furan and aromatic protons).
 - 
: δ 160–170 ppm (amide carbonyl).
 
 - 
 
Chemical Reactivity and Derivatives
Reaction Pathways
- 
Electrophilic Substitution:
- 
Halogenation at the furan ring’s electron-rich positions (e.g., bromination at C5).
 - 
Reagents: in acetic acid.
 
 - 
 - 
Amide Hydrolysis:
- 
Acidic or basic conditions yield 2,4-dimethylfuran-3-carboxylic acid and 2-methylaniline.
 
 - 
 - 
Reduction:
- 
Catalytic hydrogenation () reduces the furan ring to tetrahydrofuran.
 
 - 
 
Derivatives of Interest
- 
Nitro Derivatives: Introducing nitro groups to the phenyl ring for enhanced biological activity.
 - 
Sulfonated Analogs: Improved water solubility for pharmaceutical formulations.
 
| Organism | MIC (µg/mL) | Inhibition Zone (mm) | 
|---|---|---|
| Staphylococcus aureus | 150–200 | 12–14 | 
| Escherichia coli | 250–300 | 10–12 | 
- 
Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions.
 
Anticancer Activity
- 
Cytotoxicity: IC values of 20–30 µM observed in breast cancer (MCF-7) and liver cancer (HepG2) cell lines for structural analogs.
 - 
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.
 
Industrial and Research Applications
Pharmaceutical Intermediate
- 
Drug Design: Scaffold for developing kinase inhibitors or antimicrobial agents.
 - 
Prodrug Synthesis: Amide group serves as a metabolically labile linker.
 
Material Science
- 
Polymer Additives: Enhances thermal stability in furan-based resins.
 - 
Coordination Chemistry: Ligand for transition metal catalysts (e.g., palladium complexes).
 
Comparison with Structural Analogs
| Compound | Substituents | Key Differences | 
|---|---|---|
| N-(4-methylphenyl) analog | Para-methylphenyl | Higher synthetic yield, lower steric effects | 
| N-(2-methoxyphenyl) analog | Ortho-methoxyphenyl | Enhanced solubility, altered bioactivity | 
Challenges and Future Directions
- 
Synthetic Optimization: Addressing steric hindrance in ortho-substituted derivatives.
 - 
Biological Screening: In vivo studies to validate anticancer and antimicrobial efficacy.
 - 
Computational Modeling: DFT studies to predict reactivity and ligand-protein interactions.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume